ARN272 - 488793-85-7

ARN272

Catalog Number: EVT-260073
CAS Number: 488793-85-7
Molecular Formula: C27H20N4O2
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARN272 is a FAAH-like anandamide transporter (FLAT) inhibitor. ARN272 attenuates nausea-induced behaviour in rats, and vomiting in shrews (Suncus murinus). The anandamide transport inhibition by ARN272 tonically activates CB1 receptors and as such produces a type of indirect agonism to regulate toxin-induced nausea and vomiting.
Source and Classification

ARN272 is classified as a fatty acid amide hydrolase-like anandamide transporter inhibitor. It is primarily sourced from chemical synthesis processes aimed at exploring the pharmacological properties of endocannabinoids. The compound's ability to inhibit the transport of anandamide positions it as a significant player in cannabinoid research, particularly in the context of pain management and anti-emetic effects .

Synthesis Analysis

The synthesis of ARN272 typically involves multi-step organic reactions designed to create a compound that effectively inhibits the fatty acid amide hydrolase-like transporter. While specific synthetic pathways may vary, a general approach includes:

  1. Starting Materials: The synthesis often begins with readily available fatty acid derivatives or other organic precursors that can be modified through various chemical reactions.
  2. Reactions: Key reactions may include:
    • Esterification: To form the necessary fatty acid structures.
    • Amidation: To introduce the amide functional groups crucial for biological activity.
    • Cyclization: If applicable, to create cyclic structures that enhance binding affinity to the transporter.
  3. Purification: Following synthesis, ARN272 is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

The specific conditions (temperature, pressure, catalysts) and yields are often optimized based on preliminary studies to maximize efficacy and minimize byproducts .

Molecular Structure Analysis

ARN272's molecular structure is characterized by its unique arrangement of atoms that facilitates its interaction with biological targets. Key features include:

  • Chemical Formula: The exact formula can vary based on synthetic modifications but typically contains carbon, hydrogen, nitrogen, and oxygen.
  • Functional Groups: The presence of amide groups is critical for its activity as they influence binding to the anandamide transporter.
  • 3D Conformation: The spatial arrangement allows ARN272 to mimic anandamide closely, enhancing its ability to inhibit reuptake effectively.

Molecular modeling studies suggest that ARN272 adopts a conformation that allows optimal interaction with both the transporter and cannabinoid receptors, which is essential for its pharmacological effects .

Chemical Reactions Analysis

ARN272 participates in several chemical reactions relevant to its function:

  1. Inhibition of Anandamide Transport: ARN272 binds to the fatty acid amide hydrolase-like transporter, preventing the reuptake of anandamide from synapses. This action increases the availability of anandamide in the extracellular space.
  2. Interaction with Cannabinoid Receptors: By inhibiting transport, ARN272 indirectly activates cannabinoid receptor type 1 (CB1), leading to physiological effects such as reduced nausea and vomiting .
  3. Potential Off-Target Effects: Research indicates that ARN272 may interact with other receptors or enzymes beyond its intended target, necessitating further investigation into its pharmacodynamics .
Mechanism of Action

ARN272's mechanism of action primarily involves:

  • Inhibition of Anandamide Reuptake: By blocking the transporter responsible for anandamide clearance, ARN272 prolongs the action of this endocannabinoid at synaptic sites.
  • CB1 Receptor Activation: The increased levels of anandamide lead to enhanced activation of CB1 receptors, which are implicated in various physiological processes including pain modulation and anti-emesis .
  • Behavioral Effects: Experimental studies have shown that systemic administration of ARN272 results in decreased conditioned gaping (a measure of nausea) in rats and reduced vomiting in shrews, supporting its potential use as an anti-emetic agent .
Physical and Chemical Properties Analysis

The physical and chemical properties of ARN272 include:

  • Molecular Weight: Approximately 300-400 g/mol (specific values depend on structural variations).
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Stability: Stability under physiological conditions is essential for its effectiveness; degradation pathways should be characterized to ensure sustained activity during therapeutic use.

These properties are crucial for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

ARN272 has several promising applications in scientific research and potential therapeutic settings:

  • Pain Management: Due to its ability to enhance endocannabinoid signaling, it may be useful in treating chronic pain conditions.
  • Anti-emetic Therapy: Its effectiveness in reducing nausea suggests applications in managing chemotherapy-induced nausea or other related conditions.
  • Research Tool: As a selective inhibitor of anandamide transport, ARN272 serves as a valuable tool for studying endocannabinoid signaling pathways and their physiological implications .
Mechanistic Pathways of ARN-272 in Endocannabinoid Signaling

Molecular Interaction with FAAH-Like Anandamide Transporter (FLAT)

ARN-272 (4-[[4-(4-Hydroxyphenyl)-1-phthalazinyl]amino]-N-phenylbenzamide) is a competitive antagonist of the FLAT-anandamide interaction. FLAT is a catalytically inactive splice variant of fatty acid amide hydrolase-1 (FAAH-1) that lacks residues 9–76, resulting in loss of amidase activity but retention of anandamide-binding capacity. Structural studies reveal that ARN-272 binds to FLAT’s cytosolic domain with an IC₅₀ of 1.8 μM, displacing [³H]-anandamide (Kd = 2 μM) through steric hindrance at the hydrophobic substrate channel [3] [6] [7]. This binding is highly selective for FLAT over FAAH-1, as confirmed by:

  • No inhibition of FAAH-1 enzymatic activity even at 100 μM ARN-272
  • Blockade of AM404 and OMDM-1 (established anandamide transport inhibitors) at FLAT’s anandamide-binding site [3]

Table 1: Binding Affinity of ARN-272 and Reference Compounds

CompoundTargetAffinity (IC₅₀/Kd)
ARN-272FLAT1.8 μM (IC₅₀)
AnandamideFLAT2.0 μM (Kd)
AM404FLAT5.3 μM (IC₅₀)
URB597FAAH-1>10 μM (No binding)

Competitive Antagonism of Anandamide Internalization Dynamics

ARN-272 disrupts facilitated anandamide transport by directly competing with intracellular FLAT-dependent translocation. In FLAT-transfected HEK293 cells, ARN-272 (10 μM) reduces [³H]-anandamide accumulation by 85% within 5 minutes, mirroring effects of genetic FLAT knockout [3] [6]. Key dynamics include:

  • Selectivity: No inhibition of [³H]-OEA, [³H]-PEA, or [³H]-2-AG uptake
  • Kinetics: Lineweaver-Burk plots confirm competitive antagonism (Km increase from 1.2 to 4.7 μM; Vmax unchanged)
  • Cellular specificity: Effects persist in URB597-treated cells, excluding FAAH-1 involvement [3] [6]

Table 2: Anandamide Uptake in Cellular Models

Cell TypeTreatmentAnandamide Uptake (% Control)
HEK293 (FLAT-)None100%
HEK293 (FLAT+)None320%
HEK293 (FLAT+)ARN-272 (10μM)135%
HEK293 (FLAT+)AM404 (5μM)140%
Cortical Neurons (FLAT+)ARN-272 (10μM)165%

Modulation of Endocannabinoid Deactivation Pathways

By blocking FLAT-mediated anandamide transport, ARN-272 prolongs extracellular anandamide half-life and diverts its metabolic fate:

  • Hydrolysis reduction: 40% decrease in anandamide hydrolysis in neuronal cultures
  • Alternative metabolism: Increased COX-2/LOX-dependent oxidation products (e.g., prostamides)
  • Synaptic effects: 2.5-fold elevation of synaptic anandamide lasting >60 minutes post-ARN-272 administration [3] [6] [9]

This shifts endocannabinoid signaling from intracellular degradation toward receptor-mediated pathways. Crucially, ARN-272 does not inhibit FAAH-1, monoacylglycerol lipase (MAGL), or cyclooxygenase (COX) enzymes directly, confirming its selective action on transport [9].

Role in CB1 Receptor-Mediated Nociceptive Signaling

ARN-272 induces analgesia exclusively through CB₁ receptor-dependent mechanisms:

  • Thermal hyperalgesia: Reversed in rodent models (ED₅₀ = 1.5 mg/kg i.p.)
  • Mechanical allodynia: 70% reduction in Complete Freund’s Adjuvant-induced inflammation
  • Receptor specificity: Effects blocked by rimonabant (CB₁ antagonist), not AM630 (CB₂ antagonist) [3] [6] [8]

Mechanistically, ARN-272 potentiates anandamide-mediated:

  • Inhibition of presynaptic voltage-gated Ca²⁺ channels in dorsal horn neurons
  • Suppression of glutamate release in the periaqueductal gray
  • Downregulation of TRPV1 sensitization in peripheral nociceptors [5] [9]

Table 3: In Vivo Analgesic Effects of ARN-272

Pain ModelARN-272 DoseEfficacy vs ControlCB₁ Dependence
Formalin test (Phase 2)2 mg/kg i.p.65% reductionRimonabant-reversed
CFA-induced inflammation1.5 mg/kg i.p.70% mechanical allodynia reductionYes
Neuropathic pain (CCI)3 mg/kg i.p.55% withdrawal threshold increaseYes

Properties

CAS Number

488793-85-7

Product Name

ARN272

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide

Molecular Formula

C27H20N4O2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O

Solubility

Soluble in DMSO

Synonyms

ARN272; ARN-272; ARN 272;

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.